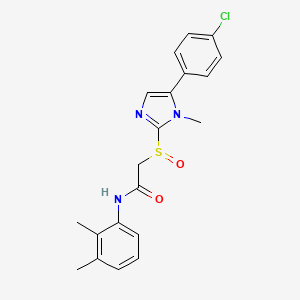

2-((5-(4-chlorophenyl)-1-methyl-1H-imidazol-2-yl)sulfinyl)-N-(2,3-dimethylphenyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound you mentioned is a complex organic molecule that contains several functional groups, including an imidazole ring, a sulfinyl group, and an acetamide group. These functional groups could potentially give the compound a variety of interesting chemical and biological properties .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, starting with the synthesis of the imidazole ring, followed by the introduction of the sulfinyl and acetamide groups. The exact synthetic route would depend on the specific reagents and conditions used .Molecular Structure Analysis

The molecular structure of a compound can be determined using techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy. These techniques can provide detailed information about the arrangement of atoms in the molecule and the types of chemical bonds present .Chemical Reactions Analysis

The chemical reactions that a compound can undergo are determined by its molecular structure and the functional groups it contains. For example, the imidazole ring in the compound you mentioned is a type of aromatic heterocycle, which can participate in a variety of chemical reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of a compound, such as its melting point, boiling point, solubility, and reactivity, can be determined using a variety of experimental techniques. These properties can provide important information about how the compound behaves under different conditions .Scientific Research Applications

Pharmacokinetics and Metabolism Studies

Studies on the pharmacokinetics and metabolism of related compounds provide insights into how substances like 2-((5-(4-chlorophenyl)-1-methyl-1H-imidazol-2-yl)sulfinyl)-N-(2,3-dimethylphenyl)acetamide might behave in the body. For instance, the use of accelerator mass spectrometry (AMS) in a human mass balance and pharmacokinetic study of a farnesyl transferase inhibitor ([14C]R115777) showcases the potential of such methods for analyzing the pharmacokinetics of new compounds. This study detailed the analysis of plasma, urine, and feces samples to evaluate drug-related carbon presence, demonstrating the utility of AMS for tracking the disposition of drugs with similar structures in the human body (Garner et al., 2002).

Antiinflammatory and Antinociceptive Properties

Research on compounds with imidazole rings, such as (R)alpha-Methylhistamine and its prodrug BP 2-94, highlights the anti-inflammatory and antinociceptive potential of such chemicals. BP 2-94 was found to display significant anti-inflammatory and antinociceptive effects in rodents, suggesting that similar compounds might also possess therapeutic utility in asthma, migraine, and various inflammatory diseases and pain associated with these disorders (Rouleau et al., 1997).

Toxicological Studies

Understanding the toxicology of related chemical structures is crucial for assessing safety. For example, studies on imidacloprid, a nitromethylene insecticide, have provided valuable data on the toxicological profiles of compounds acting on the nervous system. Case reports of fatal intoxication with imidacloprid underscore the importance of detailed toxicological evaluation for new compounds to ensure safety and mitigate risks (Proença et al., 2005).

Antimycotic Activity

The study of sertaconazole's efficacy in treating Pityriasis versicolor and cutaneous dermatophytosis provides an example of how compounds with imidazole rings can serve as potent antifungal agents. These studies demonstrate the compound's excellent efficacy and safety profile, suggesting the potential for similar compounds to advance topical therapy for fungal diseases (Nasarre et al., 1992; Pedragosa et al., 1992).

Mechanism of Action

Safety and Hazards

Future Directions

The future directions for research on a particular compound depend on its properties and potential applications. For example, if the compound shows promising biological activity, it could be further developed as a drug candidate. Alternatively, if the compound has interesting chemical properties, it could be studied as a new material or catalyst .

Properties

IUPAC Name |

2-[5-(4-chlorophenyl)-1-methylimidazol-2-yl]sulfinyl-N-(2,3-dimethylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20ClN3O2S/c1-13-5-4-6-17(14(13)2)23-19(25)12-27(26)20-22-11-18(24(20)3)15-7-9-16(21)10-8-15/h4-11H,12H2,1-3H3,(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RATMZXVAUIWKLS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)NC(=O)CS(=O)C2=NC=C(N2C)C3=CC=C(C=C3)Cl)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20ClN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-Bromospiro[chromane-2,3'-oxetan]-4-one](/img/structure/B2705097.png)

![N-(1-Thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)pyridine-4-carboxamide](/img/structure/B2705101.png)

![1-[(2,5-Dimethylphenyl)methyl]-6-fluoro-3-(4-fluorophenyl)sulfonylquinolin-4-one](/img/structure/B2705104.png)

![N-(3-chloro-4-methylphenyl)-2-(1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2705108.png)

![(Z)-1-benzyl-3-(((3-chloro-4-fluorophenyl)amino)methylene)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2705111.png)

![2-Chloro-N-[(1-morpholin-4-ylcyclobutyl)methyl]benzenesulfonamide](/img/structure/B2705116.png)

![(E)-N-(4-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-6-carboxamide](/img/structure/B2705120.png)